1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea
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Overview
Description
1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and an oxopyrrolidinyl group attached to a phenylurea backbone. Its unique structure imparts specific chemical and biological properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea typically involves the reaction of 4-chlorophenyl isocyanate with 4-(2-oxopyrrolidin-1-yl)aniline. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is monitored using in-line analytical techniques. The product is then purified using techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorophenyl group.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylurea: A simpler analog with a similar chlorophenyl group but lacking the oxopyrrolidinyl moiety.
2-[4-(4-Chlorophenyl)-2-oxo-1-pyrrolidinyl]acetamide: A related compound with a similar oxopyrrolidinyl group but different overall structure.
Uniqueness
1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea is unique due to the combination of the chlorophenyl and oxopyrrolidinyl groups, which impart specific chemical and biological properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-12-3-5-13(6-4-12)19-17(23)20-14-7-9-15(10-8-14)21-11-1-2-16(21)22/h3-10H,1-2,11H2,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFLEOOFRIPWSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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